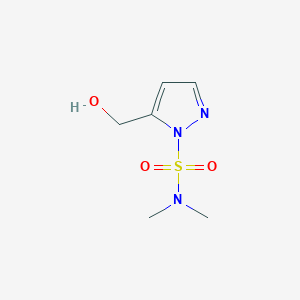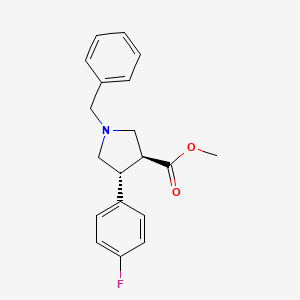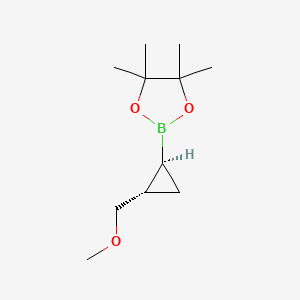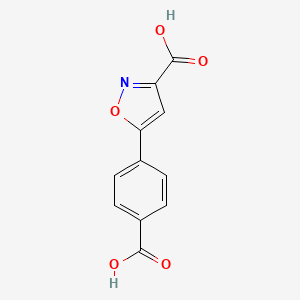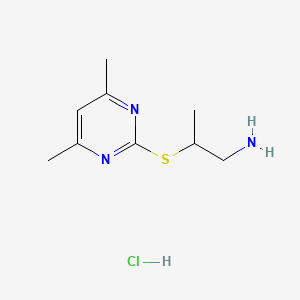
2-((4,6-Dimethylpyrimidin-2-yl)thio)propan-1-amine hydrochloride
Vue d'ensemble
Description
“2-((4,6-Dimethylpyrimidin-2-yl)thio)propan-1-amine hydrochloride” is a chemical compound used in scientific research. It has a CAS No. of 1864054-40-9 . The molecular weight is 233.76 and the molecular formula is C9H16ClN3S .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-((4,6-Dimethylpyrimidin-2-yl)thio)propan-1-amine hydrochloride” include a molecular weight of 233.76 . The compound’s storage conditions and boiling point are not specified .Applications De Recherche Scientifique
Antiangiogenic Potential
- Pyrimidine Derivatives as Antiangiogenic Candidates: A study explored the effect of synthetic compounds derived from 4-chloro-6-methoxy-N,N-dimethyl pyrimidin-2-amine as antiangiogenic agents. Compound 1, 4-(4-(1,2,3-selenadiazol-4-yl)phenoxy)-6-methoxy-N,N-dimethylpyrimidin-2-amine, showed the lowest binding energy and excellent RMSD, indicating potential as a powerful antiangiogenic due to its theoretical results for binding energy (Jafar & Hussein, 2021).
Antifungal Effect
- Effect on Fungi: Research demonstrated the antifungal effect of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine derivatives against fungi like Aspergillus terreus and Aspergillus niger. The compound 4-methoxy-N,N-dimethyl-6-(phenylthio) pyrimidin-2-amine and others were identified as biologically active and effective as antifungal agents (Jafar et al., 2017).
Structural Analysis
- Crystal Structure and Theoretical Calculation: A study involved the synthesis and crystallographic analysis of 4-(4,6-dimethylpyrimidin-2-yl)-3-thio-allophanic acid methyl ester. The research provided detailed crystal parameters and theoretical investigations using DFT-B3LYP/6-311G, HF/6-311G, and MP2/6-311G methods, offering insights into the atomic net charges and population of the compound (Ren et al., 2006).
Interaction with Bovine Serum Albumin
- Fluorescence Binding Study: A study synthesized novel p-hydroxycinnamic acid amides and investigated their interactions with bovine serum albumin (BSA) through fluorescence and UV–vis spectral studies. This research is crucial for understanding the binding dynamics and conformational changes in BSA (Meng et al., 2012).
Anticonvulsant Potential
- Evaluation as Anticonvulsant Agents: A study focused on the synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as potential anticonvulsants. This involved evaluating the interaction of these compounds with anticonvulsant biotargets using molecular docking and in vivo studies, revealing moderate anticonvulsant activity (Severina et al., 2020).
Propriétés
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)sulfanylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3S.ClH/c1-6-4-7(2)12-9(11-6)13-8(3)5-10;/h4,8H,5,10H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQVQFYZJDMNJTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC(C)CN)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4,6-Dimethylpyrimidin-2-yl)thio)propan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



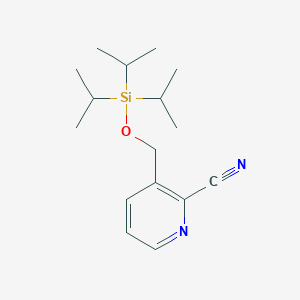


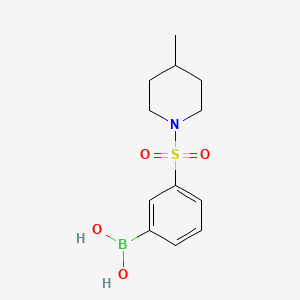


![N-(2-benzoyl-4-chlorophenyl)-2-{[(1S)-1-phenylethyl]amino}acetamide](/img/structure/B1457899.png)
![Bis(1-[(4-methoxyphenyl)methyl]-1-methylguanidine), sulfuric acid](/img/structure/B1457902.png)
![Potassium [4-(Pyrrolidine-1-carbonyl)phenyl]trifluoroborate](/img/structure/B1457903.png)
![4-[5-(1-Chloro-2-methylpropan-2-YL)-1,2,4-oxadiazol-3-YL]aniline](/img/structure/B1457904.png)
